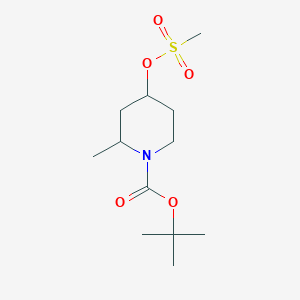

tert-butyl (2R,4R)-2-methyl-4-methylsulfonyloxy-piperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butyl (2R,4R)-2-methyl-4-methylsulfonyloxy-piperidine-1-carboxylate is an organic compound that features a piperidine ring substituted with a tert-butyl group, a methyl group, and a methylsulfonyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2R,4R)-2-methyl-4-methylsulfonyloxy-piperidine-1-carboxylate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a series of cyclization reactions starting from appropriate precursors.

Introduction of Substituents: The tert-butyl, methyl, and methylsulfonyloxy groups are introduced through various substitution reactions. Common reagents used include tert-butyl chloride, methyl iodide, and methanesulfonyl chloride.

Protection and Deprotection Steps: Protecting groups may be used to ensure selective reactions at specific sites on the molecule.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2R,4R)-2-methyl-4-methylsulfonyloxy-piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The methyl group can be oxidized to form a carboxyl group.

Reduction: The piperidine ring can be reduced to form a piperidine derivative.

Substitution: The methylsulfonyloxy group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of piperidine derivatives.

Substitution: Formation of various substituted piperidine compounds.

Scientific Research Applications

Tert-butyl (2R,4R)-2-methyl-4-methylsulfonyloxy-piperidine-1-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (2R,4R)-2-methyl-4-methylsulfonyloxy-piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

- Tert-butyl (2R,4R)-2-methylpiperidin-4-ylcarbamate

- Tert-butyl (2R,4R)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate

Uniqueness

Tert-butyl (2R,4R)-2-methyl-4-methylsulfonyloxy-piperidine-1-carboxylate is unique due to the presence of the methylsulfonyloxy group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that may lack this functional group.

Biological Activity

Chemical Identity

- IUPAC Name: tert-butyl (2R,4R)-2-methyl-4-methylsulfonyloxy-piperidine-1-carboxylate

- CAS Number: 2920239-16-1

- Molecular Formula: C₁₂H₂₃NO₅S

- Molecular Weight: 293.38 g/mol

This compound is a piperidine derivative that has garnered attention for its potential biological activities, particularly in pharmacological applications.

The biological activity of this compound is primarily attributed to its interaction with various biological pathways. Preliminary studies suggest that it may act as an inhibitor of specific enzymes and receptors involved in inflammatory responses and other physiological processes.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

- Anti-inflammatory Activity: It has been shown to inhibit the release of pro-inflammatory cytokines such as IL-1β in stimulated human macrophages, suggesting a potential role in managing inflammatory diseases .

- Renin Inhibition: Similar compounds have been studied for their effects on renin, an enzyme involved in blood pressure regulation. This suggests a potential application in hypertension management .

Case Studies and Research Findings

Several studies have explored the biological activity of related piperidine derivatives, providing insights into the potential effects of this compound:

- In Vitro Studies: In vitro pharmacological screening revealed that derivatives with similar structural features can effectively inhibit pyroptosis and cytokine release at varying concentrations. For instance, certain compounds demonstrated up to 39% inhibition of pyroptotic cell death at 10 µM .

- Structural Activity Relationship (SAR): The analysis of structure-activity relationships has indicated that modifications to the piperidine ring and substituents can significantly influence biological activity. Compounds with specific functional groups showed enhanced potency against inflammatory markers .

- Safety and Toxicology: Preliminary safety assessments indicate that while the compound exhibits promising biological activity, further toxicological evaluations are necessary to determine its safety profile for potential therapeutic use.

Data Table: Biological Activity Overview

Q & A

Basic Questions

Q. What are the key steps for synthesizing tert-butyl (2R,4R)-2-methyl-4-methylsulfonyloxy-piperidine-1-carboxylate?

- Methodological Answer : Synthesis typically involves:

- Step 1 : Introduction of the tert-butyl carbamate (Boc) protecting group to the piperidine nitrogen under anhydrous conditions using Boc anhydride and a base like triethylamine .

- Step 2 : Selective sulfonation at the 4-position using methanesulfonyl chloride (MsCl) in dichloromethane, with DMAP as a catalyst to enhance reactivity .

- Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the diastereomerically pure product. Confirmation of stereochemistry requires chiral HPLC or X-ray crystallography .

Q. How should researchers safely handle this compound in the laboratory?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .

- Storage : Keep at 2–8°C in a tightly sealed container under inert gas (e.g., argon) to prevent hydrolysis of the sulfonate ester .

- Spill Management : Absorb with inert material (e.g., vermiculite), dispose as hazardous waste, and decontaminate surfaces with ethanol .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : 1H and 13C NMR confirm regiochemistry (e.g., methylsulfonyloxy vs. hydroxyl groups) and Boc protection .

- HPLC-MS : Quantify purity (>95%) and detect trace impurities using reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) .

- Polarimetry : Verify enantiomeric excess (ee) due to the (2R,4R) configuration .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during the sulfonation step?

- Methodological Answer :

- Chiral Auxiliaries : Use (-)-sparteine or cinchona alkaloids to stabilize the transition state and prevent racemization .

- Low-Temperature Conditions : Perform reactions at -78°C (dry ice/acetone bath) to slow competing pathways .

- Computational Modeling : Employ DFT calculations (e.g., Gaussian 16) to predict steric and electronic effects on sulfonate group orientation .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for this compound?

- Methodological Answer :

- X-ray Crystallography : Refine structures using SHELXL (version 2018/3) with high-resolution data (>1.0 Å) to resolve ambiguities in sulfonate group geometry .

- Dynamic NMR : Analyze variable-temperature 1H NMR to detect conformational flexibility that may explain discrepancies between solid-state and solution structures .

- Cross-Validation : Compare with analogs (e.g., tert-butyl 4-amino derivatives) to identify systematic errors in data interpretation .

Q. How can computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- QSAR Models : Use MOE or Schrödinger Suite to calculate Fukui indices, identifying the 4-methylsulfonyloxy group as the primary electrophilic site .

- MD Simulations : Simulate solvent effects (e.g., DMSO vs. THF) on reaction kinetics using GROMACS, focusing on solvation of the sulfonate leaving group .

- Benchmarking : Validate predictions against experimental kinetic data (e.g., pseudo-first-order rate constants with NaN3 in acetonitrile) .

Q. What are the challenges in scaling up the synthesis while maintaining enantiomeric purity?

- Methodological Answer :

- Catalyst Loading : Optimize asymmetric catalysis (e.g., Pd(OAc)2/XPhos) to reduce costs while retaining >98% ee .

- Continuous Flow Systems : Implement microreactors to enhance heat/mass transfer and minimize side reactions during Boc deprotection .

- Process Analytical Technology (PAT) : Use inline FTIR to monitor reaction progression and adjust parameters in real time .

Q. Safety and Regulatory Considerations

Q. How should waste containing this compound be disposed of?

- Methodological Answer :

Properties

Molecular Formula |

C12H23NO5S |

|---|---|

Molecular Weight |

293.38 g/mol |

IUPAC Name |

tert-butyl 2-methyl-4-methylsulfonyloxypiperidine-1-carboxylate |

InChI |

InChI=1S/C12H23NO5S/c1-9-8-10(18-19(5,15)16)6-7-13(9)11(14)17-12(2,3)4/h9-10H,6-8H2,1-5H3 |

InChI Key |

DFIXIEQPBPZSIH-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(CCN1C(=O)OC(C)(C)C)OS(=O)(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.